molecular formula C10H14ClN B3391911 2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride CAS No. 26568-29-6

2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B3391911
CAS No.: 26568-29-6
M. Wt: 183.68 g/mol
InChI Key: QYVPJECWVQDMGB-BAUSSPIASA-N
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Description

2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClN. It is a cyclopropane derivative, where the cyclopropane ring is substituted with a 4-methylphenyl group and an amine group. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methylbenzyl chloride with cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding cyclopropylamine derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of cyclopropylamine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)cyclopropan-1-amine
  • 2-(4-Methylphenyl)cyclopropan-1-ol
  • 2-(4-Methylphenyl)cyclopropan-1-carboxylic acid

Uniqueness

2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride is unique due to the presence of both the cyclopropane ring and the amine group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

26568-29-6

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1R,2S)-2-(4-methylphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-7-2-4-8(5-3-7)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H/t9-,10+;/m0./s1

InChI Key

QYVPJECWVQDMGB-BAUSSPIASA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2C[C@H]2N.Cl

SMILES

CC1=CC=C(C=C1)C2CC2N.Cl

Canonical SMILES

CC1=CC=C(C=C1)C2CC2N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 2
2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 3
2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 5
2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 6
2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride

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